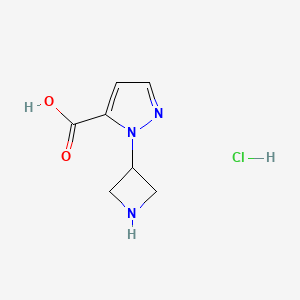
methyl 5,6,7-trifluoro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H6F3NO2 . It’s a derivative of indole, a heterocyclic compound that’s a key building block in many pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole ring substituted with three fluorine atoms and a carboxylate group . The InChI code for this compound is 1S/C10H6F3NO2/c1-16-10(15)6-3-4-2-5(11)7(12)8(13)9(4)14-6/h2-3,14H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 229.16 .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- 1,3-Dipolar Cycloaddition Chemistry : This study discusses starting from methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate, obtained through a Rh(II)-catalyzed 1,3-dipolar cycloaddition reaction, leading to the efficient preparation of several indolo- and furano-fused indolizinones (Mmutlane, Harris, & Padwa, 2005).
Conformational Studies and Derivative Synthesis
- Constrained Tryptophan Derivatives : The synthesis of novel 3,4-fused tryptophan analogues for peptide/peptoid conformation elucidation studies was reported, indicating the utility of these compounds in structural biology (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Regioselective and Site-Specific Functionalization
- Regioselective Dibromination : Demonstrated the regioselective treatment of methyl indole-3-carboxylate with bromine, leading to methyl 5,6-dibromoindole-3-carboxylate, showcasing the compound's applicability in synthesizing natural and non-natural 5,6-dibromoindole derivatives (Parsons et al., 2011).
Spectroscopic and Computational Studies
- Spectroscopic Profiling : Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) was characterized using various spectroscopic methods to explore its electronic nature, showcasing the compound's potential as a precursor to biologically active molecules (Almutairi et al., 2017).
Anti-Cancer Activity
- Synthesis and Inhibitory Activities : Novel indole derivatives containing 1,2,4-triazole Schiff base units were synthesized, showing inhibitory activity against Escherichia coli and Staphylococcus aureus, which suggests potential applications in developing antimicrobial agents (Liu Xing-l, 2014).
Safety and Hazards
The safety data sheet for “methyl 5,6,7-trifluoro-1H-indole-2-carboxylate” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on “methyl 5,6,7-trifluoro-1H-indole-2-carboxylate” and similar compounds could involve further exploration of their potential biological activities and the development of novel synthetic methods. Given the wide range of biological activities exhibited by indole derivatives, these compounds may have significant potential for therapeutic applications .
Mechanism of Action
Target of Action
Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses . It’s plausible that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
methyl 5,6,7-trifluoro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-10(15)6-3-4-2-5(11)7(12)8(13)9(4)14-6/h2-3,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTJATCXAATBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C(=C2N1)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2640788.png)


![5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2640792.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2640795.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2640796.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2640798.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640801.png)
![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2640802.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2640803.png)
amine](/img/structure/B2640806.png)